molecular formula C14H11NO2 B8658557 N-(3-ethynylphenyl)-3-methylfuran-2-carboxamide

N-(3-ethynylphenyl)-3-methylfuran-2-carboxamide

Cat. No. B8658557
M. Wt: 225.24 g/mol
InChI Key: XLZQTGMPRVUBIT-UHFFFAOYSA-N
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Patent
US08383825B2

Procedure details

A dry 25 mL flask was charged with 3-methylfuran-2-carboxylic acid (0.500 g, 3.46 mmol) and thionyl chloride (10 mL). The reaction was heated to 50° C. and allowed to react for 2 h. The reaction was then cooled to room temperature and concentrated affording the crude acid chloride. The acid chloride was then dissolved in THF (5 mL) and 3-ethynyl-phenylamine (0.41 g, 3.47 mmol) was added followed by NEt3 (0.95 mL, 7 mmol). The mixture was allowed to stir at 55° C. for 3 hours and the cooled to room temperature. The reaction was then partitioned between EtOAc and water. The organic layer was then washed once with 1M HCl (5 mL) and then once with saturated aqueous NaHCO3 (5 mL). The organic extracts were then concentrated to give the title compound as a light brown solid (631 mg, 2.80 mmol, 81%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0.41 g
Type
reactant
Reaction Step Three
Name
Quantity
0.95 mL
Type
reactant
Reaction Step Four
Yield
81%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:6]=[CH:5][O:4][C:3]=1[C:7]([OH:9])=O.S(Cl)(Cl)=O.[C:14]([C:16]1[CH:17]=[C:18]([NH2:22])[CH:19]=[CH:20][CH:21]=1)#[CH:15].CCN(CC)CC>C1COCC1>[C:14]([C:16]1[CH:17]=[C:18]([NH:22][C:7]([C:3]2[O:4][CH:5]=[CH:6][C:2]=2[CH3:1])=[O:9])[CH:19]=[CH:20][CH:21]=1)#[CH:15]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
CC1=C(OC=C1)C(=O)O
Name
Quantity
10 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0.41 g
Type
reactant
Smiles
C(#C)C=1C=C(C=CC1)N
Step Four
Name
Quantity
0.95 mL
Type
reactant
Smiles
CCN(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
to stir at 55° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
affording the crude acid chloride
TEMPERATURE
Type
TEMPERATURE
Details
the cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The reaction was then partitioned between EtOAc and water
WASH
Type
WASH
Details
The organic layer was then washed once with 1M HCl (5 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The organic extracts were then concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(#C)C=1C=C(C=CC1)NC(=O)C=1OC=CC1C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.8 mmol
AMOUNT: MASS 631 mg
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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